1-(Methylsulfonyl)-4-nitrosopiperazine
Description
Contextual Overview of N-Nitrosamine Research in Chemical Sciences
N-nitrosamines, or nitrosamines, are a class of organic compounds characterized by a nitroso group (-N=O) bonded to an amine. Their study has been a significant area of chemical and toxicological research for decades. The initial concern arose from their identification as potent carcinogens in animal models, leading to extensive investigation into their presence in food, tobacco products, and industrial environments. mdpi.com In recent years, the focus has sharply turned towards the pharmaceutical industry, following the detection of nitrosamine (B1359907) impurities in several widely used drug products. lab-chemicals.comfrontiersin.org This has prompted global regulatory bodies to issue stringent guidelines for the control and monitoring of these impurities, driving further research into their formation, detection, and toxicological properties. nih.gov The core of N-nitrosamine research is centered on their genotoxicity, which is the ability to damage DNA, potentially leading to mutations and cancer. mdpi.comresearchgate.net
Chemical Significance and Structural Class of 1-(Methylsulfonyl)-4-nitrosopiperazine
This compound belongs to the N-nitrosamine structural class. Its core is a piperazine (B1678402) ring, which is a six-membered heterocycle containing two nitrogen atoms at opposite positions. One nitrogen atom is bonded to a nitroso group, defining it as a nitrosamine. The other nitrogen is bonded to a methylsulfonyl (-SO₂CH₃) group.
The chemical significance of this structure lies in these functional groups. The N-nitroso group is the primary structural alert for genotoxicity within this class of compounds. The methylsulfonyl group is a strong electron-withdrawing group, which can influence the electronic properties of the piperazine ring and the adjacent nitrosamine function, potentially affecting its metabolic activation and reactivity. The precursor amine, 1-(Methylsulfonyl)piperazine, is a known chemical entity. nih.gov
Rationale for In-Depth Academic Investigation of this compound
The rationale for investigating any novel nitrosamine, including this compound, stems from established regulatory and safety paradigms. Regulatory guidelines, such as those from the International Council for Harmonisation (ICH) M7, categorize nitrosamines as a "cohort of concern," often requiring rigorous toxicological assessment. researchgate.net An in-depth investigation would be warranted if its precursor, 1-(methylsulfonyl)piperazine, were used as a reagent, synthetic intermediate, or was a known degradation product of a pharmaceutical substance. The presence of a nitrosating agent (such as residual nitrites) under certain process conditions could theoretically lead to the formation of this compound as an impurity. mdpi.com Therefore, understanding its potential for formation, its chemical behavior, and its toxicological profile would be crucial for risk assessment.
Scope and Organization of the Academic Research Outline
This article is structured to systematically address the key chemical, analytical, and toxicological aspects of this compound. It begins with an introduction to the broader class of N-nitrosamines, defines the specific structural features of the target compound, and outlines the justification for its scientific study. Subsequent sections are intended to delve into its chemical properties, synthesis, analytical detection methods, formation and occurrence, and toxicological data. However, it must be noted that a thorough search of scientific databases and literature reveals a lack of specific published studies for this compound, and thus, the following sections will reflect this absence of data.
Detailed Research Findings
| Property | Value |
| CAS Number | 1190890-92-6 |
| Molecular Formula | C₅H₁₁N₃O₃S |
| Molecular Weight | 193.22 g/mol |
| Data sourced from a commercial chemical supplier catalog. arctomsci.com |
Due to the lack of published research, the following sections, which are standard for a comprehensive chemical review, cannot be populated with specific experimental findings for this compound.
Structure
3D Structure
Properties
Molecular Formula |
C5H11N3O3S |
|---|---|
Molecular Weight |
193.23 g/mol |
IUPAC Name |
1-methylsulfonyl-4-nitrosopiperazine |
InChI |
InChI=1S/C5H11N3O3S/c1-12(10,11)8-4-2-7(6-9)3-5-8/h2-5H2,1H3 |
InChI Key |
KCSFJDVDFDUTBF-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)(=O)N1CCN(CC1)N=O |
Origin of Product |
United States |
Chemical Properties and Synthesis of 1 Methylsulfonyl 4 Nitrosopiperazine
No publicly available data on the specific physicochemical properties or detailed synthesis methodologies for 1-(Methylsulfonyl)-4-nitrosopiperazine could be located. The synthesis would theoretically involve the nitrosation of its secondary amine precursor, 1-(methylsulfonyl)piperazine, using a nitrosating agent like sodium nitrite (B80452) under acidic conditions.
Analytical Methodologies for Detection and Quantification
No specific analytical methods validated for the detection and quantification of 1-(Methylsulfonyl)-4-nitrosopiperazine have been published. General methods for nitrosamine (B1359907) analysis, typically involving Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), would likely be adaptable for this purpose. frontiersin.orgfda.gov.twhsa.gov.sg
Formation, Occurrence, and Fate in Relevant Matrices
There are no documented occurrences of 1-(Methylsulfonyl)-4-nitrosopiperazine in pharmaceutical products or other matrices within the reviewed scientific literature. Likewise, studies on its mechanisms of formation and degradation pathways are not publicly available.
Toxicological and Mechanistic Insights
No toxicological studies, including assessments of genotoxicity, mutagenicity, or metabolic activation pathways, specifically for 1-(Methylsulfonyl)-4-nitrosopiperazine have been found in the public domain. Toxicological evaluation would be required to understand its potential risk to human health, as is standard for nitrosamine (B1359907) impurities. researchgate.net
Computational Chemistry and Molecular Modeling of 1 Methylsulfonyl 4 Nitrosopiperazine
Quantum Chemical Calculations
Quantum chemical calculations are fundamental to elucidating the intrinsic properties of 1-(methylsulfonyl)-4-nitrosopiperazine, offering a lens into its electronic landscape. These methods, grounded in the principles of quantum mechanics, allow for the precise calculation of molecular properties that are often difficult or impossible to determine experimentally.
Table 1: Illustrative Optimized Geometric Parameters for a Sulfonyl Piperazine (B1678402) Moiety (Note: Data is illustrative for a related compound class, not specific to this compound)
| Parameter | Bond/Angle | Value |
| Bond Length | S-O | ~1.43 Å |
| S-N(piperazine) | ~1.65 Å | |
| N-N(nitroso) | ~1.34 Å | |
| N-O(nitroso) | ~1.24 Å | |
| Bond Angle | O-S-O | ~120° |
| C-N-C (piperazine) | ~112° | |
| N-N-O | ~115° |
Ab initio methods are quantum chemistry calculations that rely on first principles without the inclusion of experimental data. These methods, such as Møller-Plesset perturbation theory (MP2) or Coupled Cluster (CC), provide highly accurate energetic information. For this compound, these calculations can be used to map out potential energy surfaces for various chemical reactions, such as decomposition or metabolic activation. nih.gov By calculating the energies of reactants, transition states, and products, researchers can determine reaction barriers and construct detailed energetic profiles, offering insights into the kinetics and thermodynamics of potential reaction pathways. frontiersin.org
The simulation of the vibrational modes of this compound through quantum chemical calculations allows for the prediction of its infrared (IR) and Raman spectra. jksus.org Each calculated vibrational frequency corresponds to a specific molecular motion, such as the stretching or bending of bonds. These theoretical spectra are invaluable for interpreting experimental spectroscopic data, helping to confirm the compound's structure and identify characteristic functional groups. Table 2 presents representative calculated vibrational frequencies for key functional groups found in similar molecules. chemrxiv.org
Table 2: Illustrative Calculated Vibrational Frequencies (Note: Data is illustrative for related functional groups, not specific to this compound)
| Functional Group | Vibrational Mode | Calculated Wavenumber (cm⁻¹) |
| S=O | Asymmetric Stretch | ~1350-1400 |
| S=O | Symmetric Stretch | ~1150-1200 |
| N-N=O | N-N Stretch | ~1000-1050 |
| N=O | N=O Stretch | ~1450-1500 |
| C-H | Stretch | ~2900-3100 |
Frontier Molecular Orbital (FMO) theory is a key tool for understanding chemical reactivity. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its ability to accept electrons. The HOMO-LUMO energy gap is a critical indicator of molecular stability and reactivity; a smaller gap suggests higher reactivity. jddtonline.info For this compound, FMO analysis can predict the most likely sites for nucleophilic and electrophilic attack. nih.gov
Table 3: Illustrative Frontier Molecular Orbital Energies (Note: Data is illustrative for a related compound class, not specific to this compound)
| Parameter | Energy (eV) |
| HOMO Energy | ~ -7.0 eV |
| LUMO Energy | ~ -1.5 eV |
| HOMO-LUMO Gap | ~ 5.5 eV |
The Electrostatic Potential (ESP) surface provides a visual representation of the charge distribution on the surface of a molecule. By mapping the ESP, it is possible to identify regions that are electron-rich (negative potential, typically colored red) and electron-poor (positive potential, typically colored blue). researchgate.net For this compound, the ESP map would likely show negative potential around the oxygen atoms of the sulfonyl and nitroso groups, indicating these as sites for electrophilic attack. Conversely, positive potential would be expected around the hydrogen atoms. jddtonline.info This analysis is crucial for understanding intermolecular interactions, including hydrogen bonding. jksus.org
Molecular Dynamics (MD) Simulations
While quantum chemical calculations focus on static molecular properties, Molecular Dynamics (MD) simulations provide a view of the molecule in motion. MD simulations model the movements of atoms and molecules over time by solving Newton's equations of motion. For this compound, MD simulations can be used to explore its conformational flexibility, such as the puckering of the piperazine ring, and its behavior in different solvent environments. chemrxiv.org These simulations can reveal how the molecule interacts with its surroundings, its diffusion characteristics, and the stability of different conformers, which are critical for understanding its biological and chemical behavior over time. acs.org
Conformational Sampling and Dynamics in Solution
The biological and chemical activity of a molecule is intrinsically linked to its three-dimensional structure and dynamic behavior. Molecular Dynamics (MD) simulations are a primary computational method for exploring the conformational landscape and dynamics of molecules in a simulated environment, such as in aqueous solution. nih.govfrontiersin.org
MD simulations model the movements of atoms and molecules over time by solving Newton's equations of motion. frontiersin.org This requires a force field, which is a set of parameters that defines the potential energy of the system as a function of its atomic coordinates. nih.gov For a molecule like this compound, a standard force field such as OPLS-AA (Optimized Potentials for Liquid Simulations - All Atom) might be employed, with any missing parameters for specific groups, like the methylsulfonyl or nitroso moieties, potentially derived from quantum mechanics (QM) calculations. nih.gov
A typical MD simulation setup would involve placing the this compound molecule in a simulation box filled with water molecules to replicate an aqueous environment. The system is then allowed to evolve over time (from nanoseconds to microseconds), providing a trajectory of atomic positions. Analysis of this trajectory can reveal:
Preferred Conformations: Identifying the most stable, low-energy shapes the molecule adopts in solution. The piperazine ring can exist in chair, boat, or twist-boat conformations, and the orientation of the methylsulfonyl and nitroso groups can vary.
Dynamic Behavior: Understanding how the molecule flexes, bends, and rotates. This includes the inversion of the piperazine ring and the rotational barriers of the N-N bond in the nitroso group and the S-N bond of the sulfonyl group.
Interaction with Solvent: Characterizing how the molecule interacts with surrounding water molecules, which is crucial for understanding its solubility and the structure of its hydration shell. mdpi.com
| Parameter | Description | Example Value/Method |
|---|---|---|
| Force Field | Set of equations and parameters to calculate the potential energy of the system. | OPLS-AA, CHARMM, AMBER |
| Solvent Model | Representation of the solvent molecules. | TIP3P, SPC/E (for water) |
| System Size | Number of atoms in the simulation box. | ~50,000 - 100,000 atoms |
| Simulation Time | Total duration of the simulation. | 100 ns - 1 µs |
| Temperature | System temperature, kept constant to mimic physiological conditions. | 298 K or 310 K |
| Pressure | System pressure, kept constant. | 1 atm |
Solvent Effects and Hydration Shell Analysis
The solvent environment can significantly influence a molecule's structure, stability, and reactivity. Computational methods allow for a detailed examination of these solvent effects. For this compound, understanding its interaction with water is key.
Ab initio molecular dynamics (AIMD) simulations can be performed to study the hydration shell structure in great detail. nih.gov Unlike classical MD, AIMD uses quantum mechanics to describe the forces between atoms, providing a more accurate description of electronic effects like hydrogen bonding. Analysis of AIMD or classical MD trajectories can provide radial distribution functions (RDFs), which describe the probability of finding a water molecule at a certain distance from a specific atom or functional group on the solute. nih.gov
For this compound, one could expect to see distinct hydration patterns:
The oxygen atoms of the methylsulfonyl and nitroso groups are expected to be strong hydrogen bond acceptors, leading to highly structured water molecules in their vicinity. researchgate.net
The lone pair on the non-nitrosated nitrogen of the piperazine ring can act as a hydrogen bond acceptor.
The dynamics within this hydration shell can also be studied, including the residence time of water molecules around the solute and the dynamics of the hydrogen bond network, which can be compared to bulk water to quantify the solvent-ordering effect of the molecule. nih.gov
Prediction of Reaction Mechanisms and Transition States
A critical application of computational chemistry is the elucidation of chemical reaction mechanisms. For nitrosamines, this often involves modeling their metabolic activation pathways. nih.govfrontiersin.org Quantum chemical methods, particularly Density Functional Theory (DFT), are well-suited for this task as they can accurately calculate the energies of molecules and the energy barriers of reactions. nih.govacs.org
The metabolic activation of many nitrosamines is believed to proceed via α-hydroxylation, a reaction catalyzed by Cytochrome P450 (CYP) enzymes. frontiersin.org For this compound, the carbon atoms adjacent (alpha) to the nitrosated nitrogen are potential sites for this reaction. A computational study would involve modeling the following key steps:
α-Hydroxylation: An oxygen atom is added to a carbon adjacent to the nitroso group. DFT calculations can determine which α-carbon is more likely to be hydroxylated by comparing the activation energy barriers for each possibility.
Intermediate Decomposition: The resulting α-hydroxynitrosamine is often unstable. It can decompose through a series of steps, including proton transfer and elimination of other groups. frontiersin.org
Formation of Diazonium Ions: This decomposition typically leads to the formation of a highly reactive diazonium ion, which is a key intermediate. frontiersin.org
By calculating the Gibbs free energies of reactants, intermediates, transition states, and products, a complete energy profile for the proposed reaction pathway can be constructed. acs.org This profile reveals the rate-determining step (the one with the highest energy barrier) and provides a quantitative basis for understanding the molecule's reactivity.
| Step | Description | Computational Method | Key Output |
|---|---|---|---|
| 1. Reactant Geometry Optimization | Finding the lowest energy structure of the starting nitrosamine. | DFT (e.g., B3LYP/6-31G*) | Optimized 3D coordinates and energy. |
| 2. Transition State (TS) Search | Locating the highest energy point along the reaction coordinate (e.g., for α-hydroxylation). | DFT with TS optimization algorithms | Structure and energy of the transition state. |
| 3. Intermediate Optimization | Finding the structure of any stable intermediates, such as the α-hydroxynitrosamine. | DFT | Structure and energy of intermediates. |
| 4. Product Optimization | Finding the lowest energy structure of the final products after decomposition. | DFT | Optimized structures and energies of products. |
| 5. Energy Profile Construction | Plotting the relative energies of all species to visualize the reaction pathway. | Calculation of Gibbs Free Energies | Reaction energy profile, activation energies (ΔG‡). |
QSAR/QSPR Modeling for Related Nitrosamine Systems
Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are statistical methods that aim to correlate a molecule's chemical structure with a specific activity or property. acs.orgresearchgate.net For nitrosamines, QSAR studies have been developed to create models based on their structural features. usp.orgsemanticscholar.org While the prompt excludes discussion of specific properties or effects, the methodology for building such a model is a key aspect of computational chemistry.
The development of a QSAR/QSPR model for a class of compounds like nitrosamines involves several steps:
Data Set Collection: A set of nitrosamine molecules with known structural diversity is assembled.
Descriptor Calculation: For each molecule, a large number of numerical descriptors are calculated. These descriptors quantify various aspects of the molecular structure. researchgate.net They can be categorized as shown in the table below.
Model Building: Using machine learning or statistical techniques, a mathematical equation is derived that links the descriptors to the property of interest. acs.org Methods like Multiple Linear Regression (MLR) or Partial Least Squares (PLS) are common. acs.orgsemanticscholar.org
Model Validation: The model's robustness and predictive power are rigorously tested using internal and external validation techniques to ensure it is not a result of a chance correlation. researchgate.net
For a compound like this compound, such a model could utilize descriptors that encode information about the electron-withdrawing nature of the methylsulfonyl group and the specific topology of the piperazine ring.
| Descriptor Category | Description | Examples |
|---|---|---|
| 0D Descriptors | Based on the chemical formula. | Molecular weight, atom counts. |
| 1D Descriptors | Based on lists of structural fragments. | Presence/absence of functional groups. |
| 2D Descriptors (Topological) | Derived from the 2D graph representation of the molecule. | Connectivity indices, topological shape indices. |
| 3D Descriptors | Calculated from the 3D coordinates of the molecule. | Molecular surface area, volume, moments of inertia. |
| Quantum Mechanical | Derived from quantum chemical calculations. | HOMO/LUMO energies, partial atomic charges, dipole moment. acs.org |
| Physicochemical | Related to physical and chemical properties. | LogP (octanol-water partition coefficient), polarizability. acs.org |
Biological Interactions and Pre Clinical Mechanistic Studies of 1 Methylsulfonyl 4 Nitrosopiperazine Non Human Focus
Metabolic Transformations and Biotransformation Pathways in In Vitro Systems
The biotransformation of xenobiotics like 1-(Methylsulfonyl)-4-nitrosopiperazine is a complex process involving multiple enzymatic pathways. These transformations can lead to either detoxification or metabolic activation to more reactive species. The following sections detail the potential metabolic pathways for this compound based on studies of structurally related nitrosamines and piperazine (B1678402) derivatives.
Role of Cytochrome P450 Enzymes (e.g., CYP2E1) in Oxidative Metabolism
Cytochrome P450 (CYP) enzymes are a superfamily of monooxygenases that play a central role in the metabolism of a wide range of xenobiotics, including N-nitrosamines. The metabolic activation of nitrosamines by CYP enzymes is a critical step in their toxic and carcinogenic effects.
While direct studies on this compound are limited, research on other nitrosamines provides significant insights. For instance, CYP2E1 is known to be a key enzyme in the metabolic activation of various nitrosamines, such as diethylnitrosamine (DEN) and N-nitrosodimethylamine (NDMA). nih.govnih.gov This activation often involves α-hydroxylation, a reaction that introduces a hydroxyl group on the carbon atom adjacent to the N-nitroso group. This metabolic step is crucial as it can lead to the formation of unstable intermediates that can generate reactive electrophiles, which in turn can cause cellular damage. nih.gov High CYP2E1 activity has been correlated with increased hepatotoxicity and fibrosis induced by nitrosamines. nih.gov
Different CYP isoforms exhibit substrate preferences. For example, in mouse liver microsomes, CYP2A5 (the murine ortholog of human CYP2A6) shows a higher affinity for N-nitrosodiethylamine (NDEA), whereas CYP2E1 is the primary enzyme for N-nitrosodimethylamine (NDMA) metabolism. nih.gov Given the piperazine ring structure in this compound, it is plausible that specific CYP enzymes, potentially including CYP2E1 and isoforms of the CYP2A and CYP2B subfamilies, are involved in its oxidative metabolism. The sulfonyl group may also influence which CYP enzymes are involved.
Reductive Metabolism by Microbial or Mammalian Systems
In addition to oxidative metabolism, N-nitrosamines can undergo reductive metabolism. Studies have shown that under anaerobic conditions, N-nitrosodiphenylamine can be reduced to its corresponding hydrazine (B178648) derivative by guinea pig liver 9000g supernatant. nih.gov This reductive pathway has been demonstrated to be catalyzed by aldehyde oxidase in the presence of an electron donor. nih.gov This suggests that mammalian systems possess the enzymatic machinery to reduce the N-nitroso group, which represents a potential detoxification pathway. It is conceivable that this compound could also be a substrate for such reductive enzymes in microbial or mammalian systems, leading to the formation of 1-(methylsulfonyl)-4-aminopiperazine. However, specific studies on this compound are needed to confirm this pathway.
Glucuronidation and Sulfation Pathways
Glucuronidation and sulfation are important phase II conjugation reactions that typically increase the water solubility of xenobiotics and facilitate their excretion. These pathways are generally considered detoxification routes.
While direct evidence for the glucuronidation and sulfation of this compound is not available, the metabolism of other nitrogen-containing heterocyclic compounds suggests these are possible metabolic routes. For instance, pyridine (B92270) derivatives can undergo N-glucuronidation. washington.edu The glucuronidation process, catalyzed by UDP-glucuronosyltransferases (UGTs), attaches a glucuronic acid moiety to a substrate. nih.gov Similarly, sulfotransferases (SULTs) catalyze the transfer of a sulfonate group. Para-nitrophenol, for example, is a known substrate for both glucuronidation and sulfation. nih.gov The piperazine nitrogen atoms in this compound could potentially be sites for glucuronidation.
Identification and Characterization of Metabolites
The identification of metabolites is crucial for understanding the biotransformation and potential toxicity of a compound. While specific metabolites of this compound have not been reported, studies on other piperazine derivatives offer clues to potential metabolic pathways. For example, the metabolic activation of a 1,3-disubstituted piperazine derivative was shown to involve a novel ring contraction to form a substituted imidazoline. nih.gov This indicates that the piperazine ring itself can be a site of significant metabolic transformation.
For nitrosamines, α-hydroxylation is a key activation pathway. nih.gov In the case of this compound, this would likely occur on the carbon atoms of the piperazine ring adjacent to the nitroso group. The resulting α-hydroxynitrosamine is typically unstable and can break down to form reactive electrophiles.
Molecular Interactions with Cellular Components in In Vitro Models
The ultimate toxic effects of many chemical carcinogens are mediated through their covalent binding to cellular macromolecules, most importantly DNA.
DNA Adduct Formation: Mechanism of Interaction and Adduct Characterization
The formation of DNA adducts is a critical initiating event in chemical carcinogenesis. For N-nitrosamines, this process is preceded by metabolic activation, primarily through cytochrome P450-mediated α-hydroxylation. nih.gov This activation generates unstable α-hydroxynitrosamines that can spontaneously decompose to form electrophilic species, such as diazonium ions or carbocations, which can then react with nucleophilic sites on DNA bases.
Studies on N-nitrosopiperidine (NPIP), a structurally related compound, have provided valuable insights into the types of DNA adducts that can be formed. A major DNA adduct identified in esophageal tissues from individuals in a high-risk region for esophageal cancer was N2-(3,4,5,6-Tetrahydro-2H-pyran-2-yl)deoxyguanosine (THP-dG). nih.gov This adduct results from the reaction of an electrophilic intermediate derived from NPIP with the exocyclic amino group of deoxyguanosine. The formation of this type of cyclic adduct demonstrates that the entire piperidine (B6355638) ring structure can be involved in the adduction process.
Furthermore, research on other N-nitrosamines, such as the tobacco-specific nitrosamine (B1359907) N'-nitrosonornicotine (NNN), has shown that they can pyridyloxobutylate DNA. nih.gov This indicates that the heterocyclic ring of the nitrosamine is opened during metabolic activation, leading to the formation of an alkylating agent that attaches to DNA.
Based on these findings, it is hypothesized that this compound, following metabolic activation, would generate reactive electrophiles capable of forming adducts with DNA. The specific nature of these adducts would depend on the exact mechanism of metabolic activation and the stability of the resulting intermediates. Potential adducts could involve the alkylation of DNA bases by fragments of the piperazine ring or the entire ring structure.
Table of Potential Metabolic Reactions and DNA Adducts of this compound (Based on Analogs)
| Process | Enzymes/Systems Involved (Postulated) | Potential Metabolites/Adducts (Postulated) | Reference (Analogous Compounds) |
| Oxidative Metabolism (α-Hydroxylation) | Cytochrome P450 (e.g., CYP2E1, CYP2A/2B isoforms) | α-Hydroxy-1-(methylsulfonyl)-4-nitrosopiperazine | nih.govnih.govnih.gov |
| Reductive Metabolism | Aldehyde Oxidase, Liver Supernatants | 1-(Methylsulfonyl)-4-aminopiperazine | nih.gov |
| Glucuronidation | UDP-glucuronosyltransferases (UGTs) | N-glucuronide conjugates | washington.edunih.gov |
| Sulfation | Sulfotransferases (SULTs) | N-sulfate conjugates | nih.gov |
| DNA Adduct Formation | Metabolically activated electrophiles | Cyclic DNA adducts (e.g., with deoxyguanosine), Alkylated DNA bases | nih.govnih.gov |
Protein Adduct Formation: Identification of Targeted Residues and Mechanism
The formation of covalent adducts between xenobiotics or their reactive metabolites and cellular proteins is a critical event in toxicology. For N-nitroso compounds, this process is often initiated by metabolic activation into electrophilic species. While direct studies on this compound are not extensively available, the mechanism of protein adduct formation can be inferred from the well-established reactivity of related α,β-unsaturated aldehydes and other electrophiles. nih.gov
The process typically involves an electrophilic moiety on the molecule reacting with a nucleophilic residue on a protein. mdpi.com The primary nucleophilic targets within proteins are the side chains of specific amino acids. The sulfhydryl group of cysteine is generally the most reactive nucleophile in proteins, making it a highly probable target for electrophilic metabolites. nih.govnih.gov Other potential targets include the imidazole (B134444) ring of histidine, the primary amino group of lysine, and the free N-terminal amino group of the protein. nih.gov
The mechanism of adduction can vary. For electrophiles with carbonyl groups or conjugated double bonds, two common mechanisms are Michael addition and the formation of a Schiff base. nih.gov In the case of reactive intermediates derived from this compound, it is hypothesized that metabolic activation (e.g., via α-hydroxylation by cytochrome P450 enzymes) generates an unstable electrophile. This reactive species can then covalently bind to nucleophilic residues.
The identification of specific adducted residues is typically accomplished through advanced analytical techniques. Mass spectrometry (MS) is a primary tool, where the mass increase of a protein or its digested peptides upon reaction with the compound confirms covalent binding. mdpi.com Further analysis using tandem MS (MS/MS) can pinpoint the exact amino acid residue that has been modified. mdpi.com
Table 1: Potential Nucleophilic Amino Acid Residues and Adduction Mechanisms
| Target Residue | Nucleophilic Site | Potential Reaction Type with Electrophilic Metabolite |
|---|---|---|
| Cysteine | Thiol group (-SH) | Michael Addition, Disulfide Bond Formation |
| Lysine | Epsilon-amino group (-NH₂) | Schiff Base Formation, Michael Addition |
| Histidine | Imidazole ring | Michael Addition |
| Arginine | Guanidinium group | Limited reactivity, potential for adduction |
Interactions with Lipids and Membrane Systems
The interaction of a compound with lipids and cell membranes is fundamental to its absorption, distribution, and cellular uptake. The ability of this compound to traverse biological membranes is dictated by its physicochemical properties, such as lipophilicity, polarity, and charge.
Cell membranes are complex lipid bilayers that act as selective barriers. nih.gov The passage of molecules across these membranes can occur via passive diffusion for lipophilic compounds or through protein-mediated transport for more polar molecules. The interaction can also involve the compound becoming trapped within the lipid bilayer, which can alter membrane properties like fluidity and rigidity. nih.gov
For nitrosopiperazine derivatives, their basic nature may influence their membrane permeability. Some studies have suggested that strongly basic mononitrosopiperazines might be hindered from entering cells due to their charge at physiological pH. mdpi.com The presence of the methylsulfonyl group on this compound adds polarity, which could further influence its ability to cross lipid membranes. Parallel-artificial membrane permeability assays (PAMPA) are often used to predict the passive diffusion of compounds across the blood-brain barrier and other membranes. nih.gov While specific data for this compound is unavailable, such assays would be crucial in determining its permeability profile.
The composition of the membrane itself is also a factor. For instance, the presence of cholesterol or specific phospholipids (B1166683) can enhance or reduce a drug's interaction with the membrane. nih.gov
Studies in Animal Models (Focus on Mechanistic Metabolism and Distribution)
Animal models are indispensable for understanding the in vivo behavior of a chemical compound, including how it is distributed throughout the body, metabolized, and ultimately eliminated.
Tissue Distribution and Accumulation Profiles
Following administration, a compound's distribution is governed by blood flow to various tissues and the compound's ability to cross membranes into those tissues. For many xenobiotics, the liver is a primary site of accumulation due to its high blood flow and its central role in metabolism. nih.govopenanesthesia.org
The physicochemical properties of this compound would heavily influence its tissue distribution. Its polarity, molecular size, and plasma protein binding are key determinants. Compounds with high plasma protein binding tend to have lower volumes of distribution. nih.gov In the absence of specific radiolabeling studies for this compound, it is hypothesized that significant concentrations would be found in the liver, the primary metabolic organ, and the kidneys, a major route of excretion. mdpi.comnih.gov Accumulation in other tissues would depend on specific transporters and the compound's lipophilicity.
Metabolic Clearance and Excretion Pathways
Metabolic clearance is the irreversible removal of a drug or compound through metabolic processes, primarily occurring in the liver. nih.gov This process, known as biotransformation, typically converts lipophilic compounds into more water-soluble (hydrophilic) metabolites that can be more easily excreted from the body. nih.gov These transformations are generally categorized into Phase I and Phase II reactions. mdpi.com
Phase I reactions, which include oxidation, reduction, and hydrolysis, are largely mediated by the cytochrome P450 (CYP) enzyme system. openanesthesia.orgmdpi.com Phase II reactions involve the conjugation of the parent compound or its Phase I metabolites with endogenous molecules, further increasing water solubility for excretion.
The primary routes of excretion for metabolites are via the kidneys into urine or via the liver into bile and subsequently feces. The specific pathway for this compound and its metabolites would depend on their molecular weight and polarity.
Formation of Reactive Intermediates In Vivo
A critical aspect of nitrosamine metabolism is the formation of reactive intermediates. mdpi.com This bioactivation is often a key step leading to covalent binding with macromolecules like DNA and proteins, which is linked to their toxicological effects. nih.gov
For N-nitroso compounds, a major bioactivation pathway involves the enzymatic α-hydroxylation by cytochrome P450 enzymes. This reaction occurs on the carbon atom adjacent to the N-nitroso group. The resulting α-hydroxy nitrosamine is unstable and can spontaneously decompose to form a highly reactive electrophilic diazonium ion or a carbocation, which can then form adducts with cellular nucleophiles. The formation of such intermediates in vivo is a crucial mechanistic step in understanding the compound's potential for toxicity.
Enzymatic Bioreduction and Biooxidation of the Nitroso Moiety
The nitroso group (-N=O) of this compound is a key functional group that is susceptible to both enzymatic reduction and oxidation. These biotransformations are central to its metabolic fate.
Biooxidation: The cytochrome P450 system is the primary catalyst for oxidative metabolism of xenobiotics. nih.govresearchgate.net For N-nitroso compounds, CYP-mediated oxidation can occur at several positions on the molecule. As mentioned previously, α-hydroxylation is a common and critical pathway. nih.gov Other oxidative reactions could include hydroxylation at other positions on the piperazine ring or on the methyl group of the methylsulfonyl moiety. Another potential oxidative pathway is denitrosation, which removes the nitroso group.
Bioreduction: The nitroso group can also undergo reduction to form the corresponding hydrazine derivative. This reaction can also be catalyzed by cytochrome P450 enzymes operating in a reductive pathway, as well as by other reductases in the cell. The balance between oxidative and reductive pathways can vary significantly between different animal species and tissues.
The specific CYP isoforms involved in the metabolism of this compound have not been identified. However, CYP families 1, 2, and 3 are responsible for the metabolism of the vast majority of clinical drugs and xenobiotics, and it is highly likely that enzymes from these families (e.g., CYP3A4, CYP2D6, CYP2E1) would be involved. nih.govresearchgate.net
Table 2: Major Human Cytochrome P450 Enzymes and General Functions
| Enzyme Family | Key Isoforms | General Substrates & Functions |
|---|---|---|
| CYP1 | CYP1A1, CYP1A2, CYP1B1 | Metabolism of polycyclic aromatic hydrocarbons, aromatic amines, and some drugs. |
| CYP2 | CYP2A6, CYP2B6, CYP2C9, CYP2C19, CYP2D6, CYP2E1 | Metabolism of a very wide range of drugs, carcinogens, and environmental toxins. Known to metabolize some N-nitroso compounds. researchgate.net |
Cellular Uptake Mechanisms and Intracellular Transport
There is currently no available scientific data detailing the specific mechanisms by which this compound enters cells or its subsequent transport within the intracellular environment. Research on the cellular pharmacokinetics of this compound has not been published.
Interaction with Specific Receptor Proteins
Information regarding the direct interaction of this compound with any specific receptor proteins, including the mechanism of binding, is not available in the current body of scientific literature. Pre-clinical studies to identify and characterize such interactions have not been reported.
Due to the absence of research data, no data tables can be generated on the biological interactions of this compound.
Environmental Fate and Degradation of 1 Methylsulfonyl 4 Nitrosopiperazine
Hydrolytic Stability in Aqueous Environments
Forced degradation studies have provided some insight into the stability of related nitrosamine (B1359907) compounds. For instance, 1-methyl-4-nitrosopiperazine (B99963) (MNP), a similar compound, has been shown to form from the degradation of the antibiotic rifampicin (B610482), particularly in acidic conditions (0.1 M HCl). mdpi.com This suggests that the broader class of nitrosopiperazines can be susceptible to hydrolysis, especially at low pH. However, specific experimental data on the hydrolysis rates and products of 1-(Methylsulfonyl)-4-nitrosopiperazine under varying pH conditions (acidic, neutral, and alkaline) are not extensively documented in publicly available scientific literature.
Photodegradation in Aquatic and Atmospheric Systems
The breakdown of chemical compounds by light, or photodegradation, is a critical process that determines their persistence in the environment. This can occur through direct absorption of light or indirectly through reactions with other light-activated molecules.
Direct Photolysis Pathways
Direct photolysis occurs when a chemical absorbs sunlight and undergoes a transformation. Studies on the related compound 1-methyl-4-nitrosopiperazine (MNP) have shown that under exposure to UV irradiation, there was no significant increase in its concentration as a degradation product of rifampicin. frontiersin.org This might suggest a degree of stability to photolytic degradation for the nitrosopiperazine ring structure under those specific experimental conditions. frontiersin.org However, comprehensive studies detailing the quantum yield, absorption spectrum, and specific degradation products of this compound upon direct exposure to environmentally relevant light wavelengths are not currently available.
Indirect Photolysis via Reactive Oxygen Species
In natural waters and the atmosphere, short-lived, highly reactive chemical species are generated by sunlight. These reactive oxygen species (ROS), such as the hydroxyl radical (•OH) and singlet oxygen (¹O₂), can significantly contribute to the degradation of organic compounds. The susceptibility of this compound to these indirect photolysis pathways has not been specifically investigated. Research into the formation of 1-methyl-4-nitrosopiperazine (MNP) has indicated that its formation can be linked to oxidative processes. mdpi.comnih.gov This suggests that the piperazine (B1678402) and nitrosamine moieties may be susceptible to oxidation, a key reaction pathway for many ROS. However, without specific rate constants and product identification, the environmental significance of these indirect photolysis pathways remains unquantified.
Biodegradation Pathways and Microbial Degradation
The breakdown of chemical compounds by microorganisms is a vital component of their environmental fate. This process can occur in the presence (aerobic) or absence (anaerobic) of oxygen.
Aerobic and Anaerobic Degradation in Soil and Water
Specific studies on the aerobic and anaerobic biodegradation of this compound in soil and water systems are not found in the current body of scientific literature. General principles of biodegradation suggest that the presence of the methylsulfonyl group and the nitrosamine functionality could influence its susceptibility to microbial attack. For context, research on other nitro-aromatic compounds, such as 4-nitrophenol, has demonstrated that they can be degraded by microorganisms in aerobic conditions. nih.gov Similarly, anaerobic degradation pathways have been identified for various organic pollutants. nih.gov However, a direct extrapolation to this compound cannot be made without specific experimental evidence.
Identification of Degrading Microorganisms and Enzymes
As there are no published studies on the biodegradation of this compound, there is consequently no information available on the specific microorganisms or enzymatic systems that might be capable of its degradation. Identifying such organisms and the metabolic pathways they employ would be a critical step in understanding the environmental persistence of this compound.
No Information Found for this compound
Extensive searches for scientific literature and data concerning the environmental fate and degradation of the specific chemical compound This compound have yielded no relevant results. The search results consistently refer to a different, though structurally related, compound: 1-Methyl-4-nitrosopiperazine (MNP) .
Due to the complete absence of available information for this compound, it is not possible to provide an article on its environmental properties as requested in the detailed outline. The following sections, which were intended to be addressed, remain unpopulated as no data could be retrieved:
Formation of Degradation Products and Their Chemical Characterization
It is crucial to distinguish between the requested compound, this compound, and the compound found in the search results, 1-Methyl-4-nitrosopiperazine. The difference in the substituent on the piperazine ring (a methylsulfonyl group vs. a methyl group) would lead to significantly different chemical and physical properties, and thus different environmental behaviors. Therefore, data for MNP cannot be used as a surrogate for this compound.
Further investigation would be required to determine if this compound is a compound that is not widely studied or if it is referred to by a different chemical name in existing literature. Without any available data, a scientifically accurate article on its environmental fate cannot be generated at this time.
Future Research Directions and Emerging Paradigms for 1 Methylsulfonyl 4 Nitrosopiperazine Research
Exploration of Novel Synthetic Pathways and Sustainable Synthesis
Currently, there is a lack of specific, documented synthetic routes for 1-(Methylsulfonyl)-4-nitrosopiperazine. Future research should aim to develop efficient and sustainable methods for its synthesis.
A plausible synthetic approach would likely involve a two-step process: the synthesis of the precursor 1-(Methylsulfonyl)piperazine, followed by its nitrosation.
Synthesis of 1-(Methylsulfonyl)piperazine:
Several methods for the synthesis of 1-(Methylsulfonyl)piperazine have been described. One common method involves the reaction of piperazine (B1678402) with methylsulfonyl chloride. smolecule.com Another approach is the use of 1-chloroethyl chloroformate with a substituted piperazine, followed by reaction with methanol (B129727) to yield the hydrochloride salt of 1-(Methylsulfonyl)piperazine.
Table 1: Potential Synthetic Methods for 1-(Methylsulfonyl)piperazine
| Starting Material | Reagent | Key Conditions | Product | Reference |
|---|---|---|---|---|
| Piperazine | Methylsulfonyl chloride | Base (e.g., sodium hydroxide) | 1-(Methylsulfonyl)piperazine | smolecule.com |
Nitrosation of 1-(Methylsulfonyl)piperazine:
The subsequent step would involve the nitrosation of the secondary amine in the 1-(Methylsulfonyl)piperazine ring. This can typically be achieved using a nitrosating agent such as sodium nitrite (B80452) under acidic conditions. nih.gov The reaction of amides and sulfonamides with nitrosonium salts has also been reported. acs.org
Future research in this area should focus on:
Optimization of reaction conditions: Investigating different solvents, temperatures, and catalysts to maximize yield and purity.
Green chemistry approaches: Exploring the use of more environmentally friendly solvents and reagents to develop sustainable synthetic protocols. nih.gov
One-pot synthesis: Developing a streamlined process where the synthesis of the precursor and the nitrosation step are combined in a single reaction vessel to improve efficiency.
Deeper Mechanistic Elucidation of Complex Reaction Pathways
Understanding the reaction mechanisms of this compound is crucial for predicting its stability, reactivity, and potential interactions with other molecules.
Nitrosation Mechanism:
The formation of N-nitrosamines generally involves the reaction of a secondary or tertiary amine with a nitrosating agent. ijpsjournal.com The kinetics of the nitrosation of substituted N-methylbenzenesulfonamides have been studied, providing evidence for an imbalanced concerted mechanism. rsc.org Future studies on this compound could investigate the kinetics and thermodynamics of its formation from 1-(Methylsulfonyl)piperazine.
Degradation and Further Reactions:
Research should also focus on the degradation pathways of this compound under various conditions. For instance, the cleavage of sulfonamides catalyzed by enzymes like glutathione (B108866) S-transferase has been reported, which proceeds via nucleophilic attack. nih.gov Investigating whether this compound undergoes similar enzymatic or chemical degradation would be a valuable area of research.
Key research questions to be addressed include:
What is the detailed mechanism of nitrosation of 1-(Methylsulfonyl)piperazine?
What are the primary degradation products of this compound under different pH, temperature, and redox conditions?
Does the methylsulfonyl group influence the reactivity of the nitroso group or the piperazine ring?
Integration of Multi-Omics Approaches for Mechanistic Biological Studies (Non-Human)
Multi-omics approaches, which involve the integration of data from genomics, transcriptomics, proteomics, and metabolomics, can provide a comprehensive understanding of the biological effects of a compound. nih.govnih.govelifesciences.org While no specific multi-omics studies on this compound have been reported, this is a promising area for future research.
Potential non-human studies could involve:
In vitro studies: Exposing cell cultures (e.g., bacterial or yeast) to this compound and analyzing the changes in gene expression, protein levels, and metabolite profiles.
In vivo studies: Using model organisms such as zebrafish or nematodes to investigate the systemic effects of the compound. figshare.com
These studies could help to:
Identify potential biological targets of this compound.
Elucidate the molecular pathways affected by the compound.
Assess its potential for bioactivity, which has been observed in other piperazine derivatives. nih.gov
Advanced Computational Modeling for Predictive Chemistry and Biology
Predictive Chemistry:
Quantitative Structure-Activity Relationship (QSAR) models: These models can be developed to predict the potential biological activity of this compound based on its chemical structure. resolvemass.ca
Molecular docking: This technique can be used to predict the binding affinity of the compound to various biological targets, such as enzymes and receptors. ijpsjournal.com
Predictive Biology:
ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction: In silico tools can be used to estimate the pharmacokinetic and toxicological properties of this compound.
Nitrosamine (B1359907) formation prediction: Computational models have been developed to predict the likelihood of nitrosamine formation from various precursors, which could be adapted to study the formation of this compound. nih.govacs.org
Investigation of Degradation Pathways in Challenging Environmental Settings
The environmental fate of this compound is an important consideration, given the widespread presence of related compounds like sulfonamides in the environment. capes.gov.bracs.orgacs.orgunibo.it
Future research should investigate the degradation of this compound in various environmental matrices, such as:
Soil: Studies on the persistence and degradation of sulfonamides in soil have shown that microbial degradation is a key factor. capes.gov.bracs.orgacs.orgunibo.it The half-lives of sulfamethazine (B1682506) and sulfachloropyridine in soil have been reported to be around 18.6 and 21.3 days, respectively. capes.gov.bracs.org Similar studies should be conducted for this compound.
Water: The stability of the compound in aqueous environments under different conditions (e.g., pH, sunlight exposure) should be assessed.
Biodegradation: The role of microorganisms in the degradation of this compound should be a key focus, as biodegradation is a major dissipation pathway for sulfonamides. nih.gov The degradation of other organic sulfur compounds, such as dimethyl sulfide, has also been studied in marine environments. nih.gov
Table 2: Reported Half-Lives of Sulfonamides in Soil
| Compound | Soil Type | Half-Life (days) | Reference |
|---|---|---|---|
| Sulfamethazine | Silt Loam & Sandy | 18.6 (average) | capes.gov.bracs.org |
Development of Advanced In Situ Analytical Technologies
The ability to detect and quantify this compound in various matrices is essential for all aspects of its research. Advanced analytical techniques are required for this purpose.
Chromatographic Methods:
Liquid Chromatography-Mass Spectrometry (LC-MS/MS): This is a highly sensitive and selective technique for the analysis of nitrosamines and sulfonamides. nih.govresearchgate.netresearchgate.net Methods have been developed for the multi-residue analysis of sulfonamides in various samples. figshare.comazom.commdpi.com
Gas Chromatography-Mass Spectrometry (GC-MS): This technique is suitable for the analysis of volatile and semi-volatile nitrosamines. pmda.go.jp
In Situ Monitoring:
A significant challenge is the development of methods for the in situ monitoring of this compound. This would allow for real-time analysis of its formation and degradation in complex environments, such as during a chemical reaction or in an environmental sample. The in-situ formation of N-nitrosamine drug substance related impurities in glycopeptides has been studied using orbitrap mass spectrometry, which could be a model for future research on this compound. nih.gov
Future research in this area should aim to:
Develop and validate robust analytical methods for the trace-level detection of this compound.
Explore the use of novel sample preparation techniques to minimize matrix effects and enhance sensitivity. ijpsjournal.com
Investigate the potential for developing sensors or other in-situ monitoring devices for this compound.
Q & A
Basic Research Questions
Q. What synthetic strategies are recommended for 1-(Methylsulfonyl)-4-nitrosopiperazine, and how can the stability of the nitroso group be optimized during synthesis?
- Methodological Answer : Multi-step synthesis routes involving nucleophilic substitution or coupling reactions are common for sulfonyl- and nitroso-functionalized piperazines. For example, the methylsulfonyl group can be introduced via reaction with methanesulfonyl chloride under basic conditions (e.g., using triethylamine in dichloromethane). The nitroso group requires careful handling due to its sensitivity to light and heat; reactions should be conducted at low temperatures (0–5°C) under inert atmospheres (N₂/Ar) . Stability can be monitored using inline UV-Vis spectroscopy to detect decomposition intermediates.
Q. Which analytical techniques are most effective for characterizing the purity and structure of this compound?
- Methodological Answer : High-resolution mass spectrometry (HRMS) and ¹H/¹³C NMR are critical for structural confirmation. For purity assessment, reverse-phase HPLC with UV detection (λ = 240–300 nm) is recommended, as nitroso groups exhibit strong absorbance in this range. X-ray powder diffraction (XRPD) and differential scanning calorimetry (DSC) can further confirm crystallinity and thermal stability . Elemental analysis (C, H, N, S) should align with theoretical values within ±0.3% for high-purity batches .
Q. What safety precautions are necessary when handling this compound in laboratory settings?
- Methodological Answer : The compound’s nitroso group may pose mutagenic risks. Use PPE (gloves, lab coat, goggles) and work in a fume hood. Avoid skin contact and inhalation. Storage should be in amber vials at –20°C under nitrogen to prevent degradation. Spills must be neutralized with a 10% sodium bicarbonate solution before disposal .
Advanced Research Questions
Q. How does the electronic effect of the methylsulfonyl group influence the spectroscopic properties of this compound compared to other sulfonyl derivatives?
- Methodological Answer : The electron-withdrawing nature of the methylsulfonyl group deshields adjacent protons, causing downfield shifts in ¹H NMR (e.g., piperazine ring protons at δ 3.5–4.0 ppm). IR spectroscopy reveals characteristic S=O stretches near 1350–1300 cm⁻¹ and N=O stretches at 1500–1450 cm⁻¹. Computational modeling (DFT) can predict these shifts and validate experimental data . Comparative studies with analogs (e.g., phenylsulfonyl derivatives) are advised to isolate electronic effects .
Q. What experimental approaches can assess the reactivity of the nitroso group in this compound under physiological conditions?
- Methodological Answer : Conduct kinetic studies in buffered solutions (pH 5–8) at 37°C to simulate physiological conditions. Monitor nitroso group stability via LC-MS for degradation products (e.g., hydroxylamine or amine derivatives). Redox reactivity can be tested using glutathione (GSH) to evaluate thiol-mediated reduction pathways. Electrochemical methods (cyclic voltammetry) may quantify redox potentials .
Q. How can researchers design in vitro assays to explore the pharmacological potential of this compound, given structural similarities to bioactive piperazines?
- Methodological Answer : Prioritize enzyme inhibition assays (e.g., phosphodiesterases, cytochrome P450 isoforms) due to the compound’s sulfonyl and nitroso moieties, which may interact with catalytic sites . Cell-based assays (e.g., cytotoxicity in HEK-293 or HepG2 cells) can screen for antiproliferative effects. For cardiovascular applications (inspired by antiarrhythmic piperazine derivatives), use patch-clamp electrophysiology to assess ion channel modulation .
Q. What strategies mitigate challenges in crystallizing this compound for X-ray structural analysis?
- Methodological Answer : Slow evaporation from polar aprotic solvents (e.g., DMF/acetonitrile mixtures) promotes crystal growth. Co-crystallization with crown ethers may stabilize the nitroso group. If crystallization fails, substitute with powder XRD paired with Rietveld refinement to resolve molecular packing .
Data Contradictions and Resolution
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
